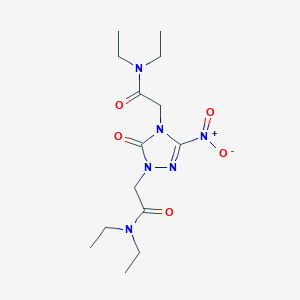![molecular formula C14H17N5O5 B15003399 4-amino-N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B15003399.png)
4-amino-N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,5-DIMETHOXYBENZAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an amide linkage, and methoxy substituents on a benzamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,5-DIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives in the presence of dehydrating agents .
The next step involves the formation of the amide linkage. This can be achieved by reacting the oxadiazole intermediate with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,5-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro or hydroxyl derivatives, while reduction reactions may produce amine or alcohol derivatives .
Applications De Recherche Scientifique
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,5-DIMETHOXYBENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring and amide linkage play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound shares the oxadiazole ring structure and exhibits similar reactivity and applications.
Ammonium 3-nitramino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan: Another compound with an oxadiazole ring, used in energetic materials.
Uniqueness
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,5-DIMETHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-substituted benzamide backbone and the presence of the oxadiazole ring make it a versatile compound with diverse applications .
Propriétés
Formule moléculaire |
C14H17N5O5 |
|---|---|
Poids moléculaire |
335.32 g/mol |
Nom IUPAC |
4-amino-N-[2-[(3,5-dimethoxybenzoyl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C14H17N5O5/c1-22-9-5-8(6-10(7-9)23-2)13(20)16-3-4-17-14(21)11-12(15)19-24-18-11/h5-7H,3-4H2,1-2H3,(H2,15,19)(H,16,20)(H,17,21) |
Clé InChI |
ARNUAZLILNIEGT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)NCCNC(=O)C2=NON=C2N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B15003320.png)

![4-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B15003341.png)
![6-bromo-5-methoxy-1-methyl-3-[(4-methylpiperazin-1-yl)carbonyl]-2-[(phenylthio)methyl]-1H-indole](/img/structure/B15003345.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B15003348.png)

![4-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione](/img/structure/B15003361.png)
![N,N'-{1,4-diazepane-1,4-diylbis[sulfonyl(2,6-dimethyl-3,1-phenylene)]}dimethanesulfonamide](/img/structure/B15003363.png)


![Benzenesulfonamide, N-[1-[4-(1H-imidazol-1-yl)phenyl]ethyl]-4-methoxy-](/img/structure/B15003376.png)
![1,4-dimethyl-2,3-dioxo-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B15003388.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetyl]amino}propanoate](/img/structure/B15003392.png)
![3-(4-chlorophenyl)-4-(3-methylthiophen-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15003401.png)
